molecular formula C21H15N5O8S B2419043 2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one CAS No. 1158468-89-3

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

Cat. No.: B2419043
CAS No.: 1158468-89-3
M. Wt: 497.44
InChI Key: ZAAYEQQARFRHRK-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol: and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one are two distinct chemical compounds with unique properties and applications.

2,4,6-Trinitrophenol: It is an organic compound with the formula (O₂N)₃C₆H₂OH and is known for its explosive properties . Historically, it has been used in explosives, dyes, and as an antiseptic .

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one: is a compound that features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities .

Preparation Methods

2,4,6-Trinitrophenol

The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol.

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

The preparation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one can involve the reaction of o-phenylenediamine with a suitable phenyl derivative under specific conditions . The reaction may be facilitated by the use of catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

This compound can undergo:

Scientific Research Applications

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is used in:

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

Comparison with Similar Compounds

2,4,6-Trinitrophenol

Similar compounds include:

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

These comparisons highlight the unique properties and applications of 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one in their respective fields.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYEQQARFRHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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